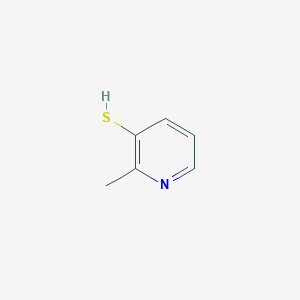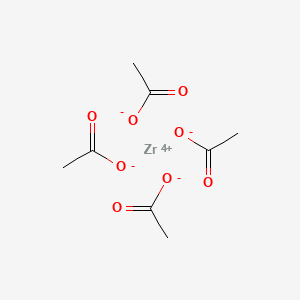
Zirconium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium acetate is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12. It is a white solid that is soluble in water and is commonly used as a precursor to metal-organic frameworks (MOFs). This compound is formed by the reaction of zirconyl chloride and acetic acid . This compound is known for its stability and versatility in various applications, including catalysis, coatings, and biomedical fields.
準備方法
Synthetic Routes and Reaction Conditions: Zirconium acetate is typically synthesized by reacting zirconyl chloride with acetic acid. The reaction can be represented as follows: [ \text{ZrOCl}_2 + 4 \text{CH}_3\text{COOH} \rightarrow \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + 2 \text{HCl} + 2 \text{H}_2\text{O} ] This reaction involves the hydrolysis of zirconyl chloride in the presence of acetic acid, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
化学反応の分析
Types of Reactions: Zirconium acetate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form zirconium hydroxide and acetic acid.
Coordination Reactions: It can form complexes with other ligands, making it useful in the synthesis of metal-organic frameworks.
Oxidation and Reduction: While this compound itself is not a strong oxidizing or reducing agent, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Coordination Reactions: Various ligands such as carboxylates, phosphates, and sulfates can be used under controlled pH and temperature conditions.
Major Products Formed:
Hydrolysis: Zirconium hydroxide and acetic acid.
Coordination Reactions: Metal-organic frameworks and other zirconium-based complexes.
科学的研究の応用
Zirconium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and metal-organic frameworks.
Industry: It is used in coatings, flame retardants, and as a waterproofing agent.
作用機序
The mechanism of action of zirconium acetate involves its ability to form stable complexes with various ligands. This property is utilized in the synthesis of metal-organic frameworks, where this compound acts as a building block. The molecular targets and pathways involved include the coordination of zirconium ions with organic ligands, leading to the formation of stable and porous structures .
類似化合物との比較
- Zirconium hydroxide
- Zirconium dioxide
- Zirconium chloride
Comparison:
- Zirconium hydroxide: Unlike zirconium acetate, zirconium hydroxide is primarily used in catalysis and as a precursor for zirconium dioxide.
- Zirconium dioxide: Known for its high thermal stability and use in ceramics, zirconium dioxide differs from this compound in its applications and properties.
- Zirconium chloride: This compound is used in the synthesis of other zirconium compounds and as a catalyst in organic reactions. It is more reactive compared to this compound .
This compound stands out due to its versatility and stability, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
3227-63-2 |
|---|---|
分子式 |
C4H6O4Zr |
分子量 |
209.31 g/mol |
IUPAC名 |
zirconium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Zr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChIキー |
JINJMFAIGCWUDW-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].[Zr+2] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


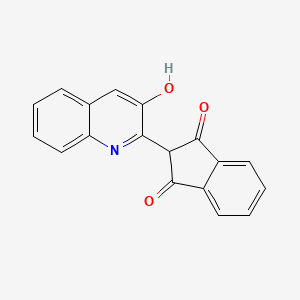
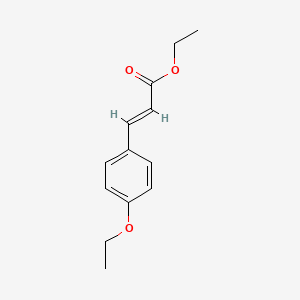
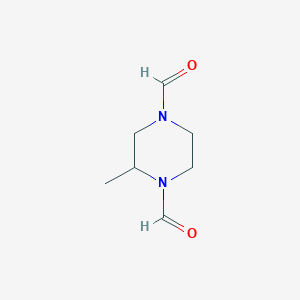
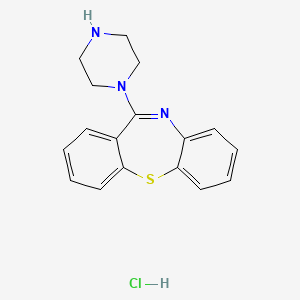
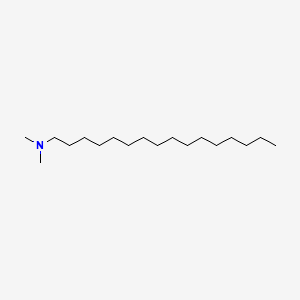
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)
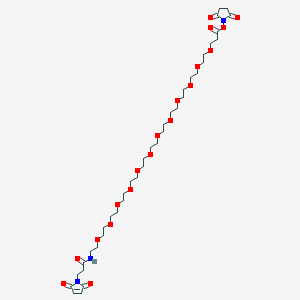
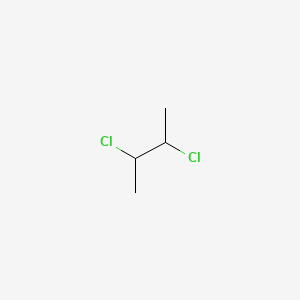
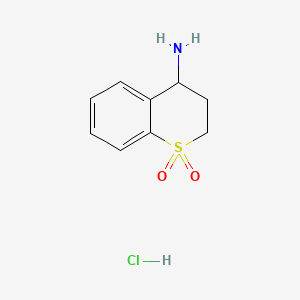
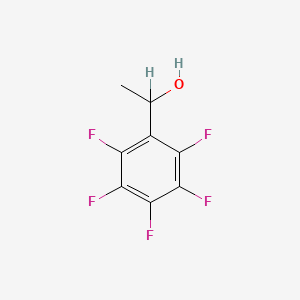
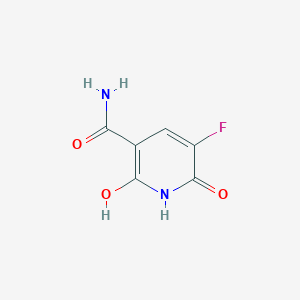
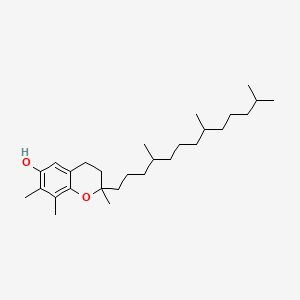
![2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide](/img/structure/B3429700.png)
